
2-ethyl-N-(2-fluorobenzyl)-N-(2-methoxyethyl)-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2-ethyl-N-(2-fluorobenzyl)-N-(2-methoxyethyl)-5-pyrimidinecarboxamide" is a compound related to pyrimidine, an important class of heterocyclic aromatic organic compounds. Pyrimidine derivatives are widely studied due to their significant biological and chemical properties.
Synthesis Analysis
- The synthesis of related pyrimidine derivatives often involves chemoselective protection methods. For instance, p-methoxybenzyl (PMB) has been used as a novel protecting group for 5-fluorouridine synthesis, suggesting a potential pathway for similar compounds (Akiyama et al., 1990).
Molecular Structure Analysis
- The molecular structure of pyrimidine derivatives like "2-ethyl-N-(2-fluorobenzyl)-N-(2-methoxyethyl)-5-pyrimidinecarboxamide" can be complex. The molecular structure of related compounds has been elucidated using techniques like NMR and X-ray crystallography (Trilleras et al., 2009).
Chemical Reactions and Properties
- Pyrimidine derivatives can undergo various chemical reactions, including cyclocondensation and formylation, to yield functionalized compounds with diverse chemical properties (Castillo et al., 2018).
- The presence of fluorine in the molecular structure significantly influences its chemical reactivity and interaction with other compounds (Sobell, 1966).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives have been synthesized for various purposes, including the exploration of their cytotoxic activities against human cancer cell lines. For instance, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were synthesized and investigated for their cytotoxicity against several human cancer cell lines, revealing structure-activity relationships that could inform further therapeutic development (Hassan et al., 2015).
Antiviral and Anti-inflammatory Applications
Compounds derived from visnaginone and khellinone demonstrated significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects. This research highlights the potential for developing new therapeutic agents targeting inflammation and pain management (Abu‐Hashem et al., 2020).
Metabolism and Disposition Studies
Studies utilizing 19F-NMR spectroscopy have supported the selection of candidates for further development in drug discovery programs, especially for compounds targeting HIV integrase inhibitors. These studies are crucial for understanding the metabolic fate and excretion patterns of potential therapeutic agents (Monteagudo et al., 2007).
Chemical Synthesis Enhancements
Sustainable synthesis methods for creating quinolines and pyrimidines have been developed, showcasing environmentally friendly and efficient processes for generating these important heterocyclic compounds. Such advancements are crucial for the pharmaceutical industry, reducing environmental impact while facilitating the production of key intermediates and active pharmaceutical ingredients (Mastalir et al., 2016).
Exploration of Pyrimidine for Therapeutic Applications
The synthesis of novel pyrimidine and fused pyrimidine derivatives has been pursued to explore their potential therapeutic uses, including antiviral activities. Although some synthesized compounds did not show significant activity against avian influenza, the research contributes to the understanding of pyrimidine derivatives' chemical diversity and biological potential (Mahmoud et al., 2011).
Propriétés
IUPAC Name |
2-ethyl-N-[(2-fluorophenyl)methyl]-N-(2-methoxyethyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-3-16-19-10-14(11-20-16)17(22)21(8-9-23-2)12-13-6-4-5-7-15(13)18/h4-7,10-11H,3,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMBDSDJSUEWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N(CCOC)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5522505.png)
![N-(4-chlorophenyl)-2-ethyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5522512.png)
![4-bromo-N'-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5522521.png)
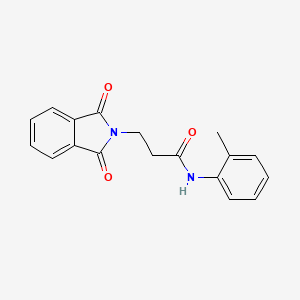
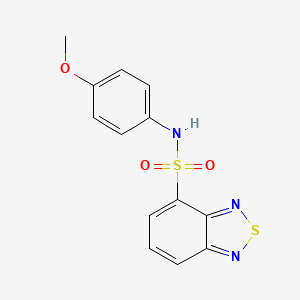
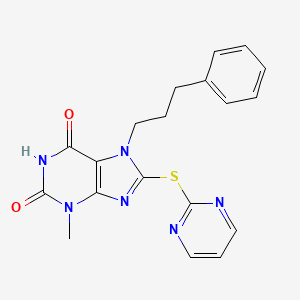
![N'-[(5-bromo-2-furyl)methylene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B5522541.png)
![(3S)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-N,N-dimethylazepan-3-amine](/img/structure/B5522542.png)
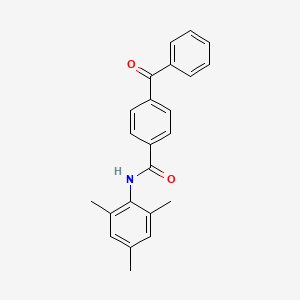
![[1-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5522559.png)
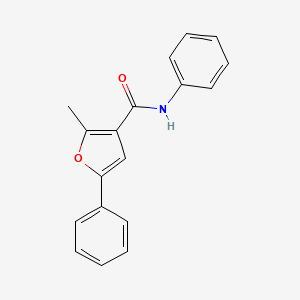
![2-(3-bromophenyl)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5522572.png)
![N-(3-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5522575.png)
![3-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5522600.png)